molecular formula C21H20N2O6S B2981028 (Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-35-9

(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2981028
CAS No.: 864975-35-9
M. Wt: 428.46
InChI Key: NRKFQMXGUMMGNI-DQRAZIAOSA-N
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Description

(Z)-Methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxyethyl group at position 3, a (4-methoxycarbonylbenzoyl)imino moiety at position 2, and a methyl ester at position 4. This compound belongs to a class of thiazole derivatives synthesized via cyclization reactions involving thiourea and acylating agents, as exemplified in analogous syntheses of 2,3-dihydrothiazole derivatives .

Properties

IUPAC Name

methyl 2-(4-methoxycarbonylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-27-11-10-23-16-9-8-15(20(26)29-3)12-17(16)30-21(23)22-18(24)13-4-6-14(7-5-13)19(25)28-2/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFQMXGUMMGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Addition of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions using 2-methoxyethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to understand its interaction with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Thiazole-Carboxylates

Compound Core Structure Key Substituents Synthesis Pathway
Target Compound Benzo[d]thiazole 6-COOCH₃, 2-(4-COOCH₃-benzoyl)imino, 3-(2-methoxyethyl) Thiourea cyclization + acylation
Ethyl 4-amino-3-benzoylamino-... (3c) Thiazole 5-COOEt, 4-NH₂, 3-benzoylamino Thiourea + bromine/acetic acid

Triazine-Based Sulfonylurea Pesticides

lists methyl benzoate derivatives with triazine-linked sulfonylurea groups (e.g., triflusulfuron methyl, ethametsulfuron methyl). While these share ester groups with the target compound, critical distinctions include:

  • Core Heterocycle : The target’s benzo[d]thiazole vs. triazine in pesticides. Triazines are electron-deficient rings, favoring herbicidal activity via acetolactate synthase inhibition, whereas benzo[d]thiazoles may target different pathways.
  • Functional Moieties: The target lacks the sulfonylurea bridge (–SO₂NHC(O)NH–) central to pesticide activity. Its imino and methoxyethyl groups suggest divergent reactivity.
  • Applications : Triazine derivatives are herbicides, while the target’s benzo[d]thiazole scaffold is more common in antimicrobial or anticancer agents .

Indole-Thiazole Hybrids

highlights (Z)-3-[(4-{methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino}phenylamino)methylene]-2-oxoindoline-6-carboxylate, a Z-configured indole-thiazole hybrid. Comparisons include:

  • Ring System : The target’s benzo[d]thiazole vs. indole-thiazole fusion. Indole moieties enhance π-π stacking in receptor binding, whereas benzo[d]thiazoles offer rigidity.
  • Stereochemistry: Both compounds exhibit Z-configurations at imino groups, underscoring the importance of stereochemistry in bioactivity.
  • Substituents: The target’s methoxyethyl and benzoyl imino groups contrast with the piperazinyl-acetyl and methyl ester groups in the indole hybrid, suggesting differing solubility and target selectivity .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of 3c confirms the planar geometry of thiazole derivatives, aiding in modeling the target compound’s conformation.
  • Stereochemical Impact : The Z-configuration in both the target and indole-thiazole hybrid highlights its role in stabilizing molecular interactions.
  • Functional Group Effects: The methoxyethyl group in the target may enhance solubility compared to purely aromatic analogs, while the benzoyl imino group could facilitate hydrogen bonding.

Biological Activity

(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound's structure features a thiazole ring fused with a benzoic acid derivative, which is crucial for its biological activity. The methoxycarbonyl and methoxyethyl substituents contribute to its lipophilicity and solubility, enhancing its bioavailability.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has demonstrated promising results in inhibiting the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • Melanoma
    • Prostate cancer
    • A431 (epidermoid carcinoma)

Research Findings :

  • In vitro assays showed that the compound has an IC50 value in the low nanomolar range against melanoma and prostate cancer cells, suggesting potent antiproliferative activity compared to traditional chemotherapeutics like doxorubicin .
  • Mechanistic studies revealed that the compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Preliminary screening of the compound against various bacterial strains has shown:

  • Effective Against :
    • Gram-positive bacteria (e.g., Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)

Activity Data :

  • The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of thiazole compounds has been explored in several studies. The compound demonstrated:

  • Protection Against Seizures :
    • In animal models, it provided significant protection against pentylenetetrazol-induced seizures.

Mechanism of Action :

  • The anticonvulsant effect is hypothesized to involve modulation of GABAergic neurotransmission, although further studies are needed to elucidate the precise mechanisms .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are closely linked to their structural features. Key observations include:

  • Substituent Effects :
    • The presence of electron-donating groups like methoxy increases cytotoxicity.
    • Variations in the position of substituents on the thiazole ring significantly affect potency and selectivity against different cell lines.

Case Studies

  • Study on Antitumor Activity :
    • A series of analogs based on the parent thiazole structure were synthesized and tested. Modifications led to compounds with enhanced anticancer activity, indicating that systematic SAR studies can yield more potent derivatives .
  • Antimicrobial Screening :
    • A comprehensive evaluation against multiple strains highlighted the compound's broad-spectrum activity, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical steps ensure regioselectivity?

The compound can be synthesized via condensation reactions between substituted benzoyl derivatives and thiazole intermediates. A general protocol involves refluxing a thiazole precursor (e.g., 2-aminothiazole derivatives) with a benzoyl chloride analog in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Key steps include:

  • Imine formation : Ensuring stoichiometric control to avoid over-substitution.
  • Stereochemical control : Maintaining anhydrous conditions to prevent hydrolysis of the methoxycarbonyl groups .
  • Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed via 1^1H-NMR coupling constants or NOESY spectroscopy .

Q. How should researchers characterize the compound’s purity and structural integrity?

A multi-technique approach is essential:

  • Chromatography : HPLC or TLC with UV detection to assess purity (target ≥95%).
  • Spectroscopy :
  • 1^1H/13^{13}C-NMR to verify substituent positions and imine bond geometry.
  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and imine (C=N, ~1650 cm1^{-1}) stretches.
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying solvent polarity or temperature?

Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. cyclization). To address this:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent dielectric constant, temperature) and identify optimal conditions.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates and by-products.
  • Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies of competing pathways .

Q. What advanced strategies optimize reaction conditions for high yield while minimizing by-products?

  • Flow chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions (e.g., dimerization) observed in batch synthesis .
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl2_2) to accelerate imine formation without degrading methoxy groups.
  • Machine learning : Apply Bayesian optimization to iteratively refine parameters (e.g., reactant ratios, residence time) based on historical data .

Q. How do electronic effects of substituents influence the thiazole ring’s reactivity in downstream modifications?

  • Electron-withdrawing groups (e.g., methoxycarbonyl) reduce electron density at the thiazole nitrogen, slowing electrophilic substitutions but enhancing nucleophilic attack at the imine bond.
  • Experimental validation : Synthesize analogs with varying substituents (e.g., nitro, methyl) and compare reaction rates in halogenation or alkylation assays.
  • DFT analysis : Calculate Fukui indices to predict reactive sites and correlate with experimental outcomes .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting spectroscopic data for the imine bond configuration (Z vs. E)?

Discrepancies may arise from dynamic equilibria or solvent-induced shifts. Solutions include:

  • Variable-temperature NMR : Detect equilibrium shifts between Z/E isomers.
  • X-ray crystallography : Resolve absolute configuration definitively.
  • Solvent polarity studies : Compare 1^1H-NMR chemical shifts in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding effects .

Q. What mechanistic insights explain unexpected by-products during nitro-group reduction?

Over-reduction or reductive cleavage of the thiazole ring can occur. Mitigation strategies:

  • Catalyst screening : Use Pd/C with controlled hydrogen pressure instead of Raney Ni.
  • Protecting groups : Temporarily block reactive sites (e.g., imine bonds) with Boc or Fmoc groups.
  • In-situ monitoring : Use UV-Vis spectroscopy to track nitro-group conversion .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Strict moisture control : Use Schlenk lines or molecular sieves for hygroscopic intermediates.
  • Intermediate characterization : Validate each step via LC-MS or 1^1H-NMR before proceeding.
  • Batch consistency : Source reagents (e.g., substituted benzaldehydes) from suppliers with certified purity (≥97%) .

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer compatibility : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Degradation analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids).
  • Light sensitivity : Assess photostability under UV/Vis light using controlled exposure chambers .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in resolving structural ambiguities?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Bond geometries : Verify Z-configuration of the imine bond.
  • Intermolecular interactions : Identify hydrogen bonding or π-stacking that influences crystallinity.
  • Co-crystal screening : Improve solubility for pharmacological studies .

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